molecular formula C15H19FN2O2 B6695305 N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-2-fluoro-6-hydroxybenzamide

N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-2-fluoro-6-hydroxybenzamide

Cat. No.: B6695305
M. Wt: 278.32 g/mol
InChI Key: UOLFTHDFNCZECV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-2-fluoro-6-hydroxybenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-2-fluoro-6-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O2/c16-12-2-1-3-13(19)14(12)15(20)17-8-10-6-7-18(9-10)11-4-5-11/h1-3,10-11,19H,4-9H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOLFTHDFNCZECV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCC(C2)CNC(=O)C3=C(C=CC=C3F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-2-fluoro-6-hydroxybenzamide typically involves multiple steps, starting with the preparation of the cyclopropylpyrrolidine intermediate. This intermediate is then coupled with a fluorohydroxybenzamide derivative under specific reaction conditions. Common reagents used in these reactions include cyclopropylamine, pyrrolidine, and various fluorinated benzamide derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound in bulk quantities suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-2-fluoro-6-hydroxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives depending on the nucleophile used .

Scientific Research Applications

N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-2-fluoro-6-hydroxybenzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-2-fluoro-6-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated benzamides and cyclopropylpyrrolidine derivatives. Examples include:

Uniqueness

N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-2-fluoro-6-hydroxybenzamide is unique due to its specific combination of a cyclopropylpyrrolidine moiety with a fluorohydroxybenzamide group.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.